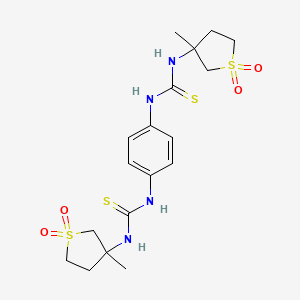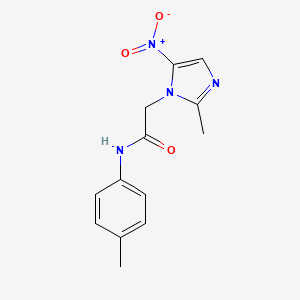![molecular formula C18H15NO4 B11611088 (3E)-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11611088.png)
(3E)-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3E)-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one” is an organic molecule that belongs to the class of benzoxazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazinones typically involves the condensation of anthranilic acid derivatives with carbonyl compounds. For the specific compound , the synthesis might involve the following steps:
Condensation Reaction: Anthranilic acid derivative reacts with a suitable aldehyde or ketone under acidic or basic conditions to form the benzoxazinone core.
Methoxylation: Introduction of the methoxy group on the phenyl ring can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Final Cyclization: The final step involves cyclization to form the benzoxazinone ring structure.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, benzoxazinones are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for the development of new materials and catalysts.
Biology
In biological research, these compounds are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. Their ability to interact with biological targets makes them valuable in drug discovery.
Medicine
Medically, benzoxazinones have shown promise in the treatment of various diseases due to their anti-inflammatory, analgesic, and antitumor properties. They are being investigated for their potential to treat conditions such as cancer, bacterial infections, and inflammatory disorders.
Industry
Industrially, these compounds are used in the development of agrochemicals, dyes, and polymers. Their diverse chemical properties make them suitable for a wide range of applications.
Mechanism of Action
The mechanism of action of benzoxazinones involves their interaction with specific molecular targets, such as enzymes or receptors. They can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The pathways involved often include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzoxazoles: Similar in structure but with a different heterocyclic ring.
Benzimidazoles: Another class of heterocyclic compounds with diverse biological activities.
Quinazolines: Known for their anticancer properties.
Uniqueness
The uniqueness of the compound “(3E)-3-[2-(3-methoxyphenyl)-2-oxoethylidene]-6-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-one” lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H15NO4 |
|---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
3-[(Z)-2-hydroxy-2-(3-methoxyphenyl)ethenyl]-6-methyl-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C18H15NO4/c1-11-6-7-17-14(8-11)19-15(18(21)23-17)10-16(20)12-4-3-5-13(9-12)22-2/h3-10,20H,1-2H3/b16-10- |
InChI Key |
VMVUNKGUYQQKKJ-YBEGLDIGSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=N2)/C=C(/C3=CC(=CC=C3)OC)\O |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=N2)C=C(C3=CC(=CC=C3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-butan-2-yl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11611011.png)

![5-bromo-1-butyl-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11611028.png)
![3-(4-Tert-butylphenyl)-6-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11611038.png)
![4-(3-methoxyphenyl)-6-oxo-2-{[1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl]sulfanyl}-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11611047.png)
![10-(cyclopropylcarbonyl)-3-phenyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11611055.png)
![6-(4-Chloro-3-nitrophenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11611059.png)
![4-[5-(7-chloro-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B11611064.png)
![4-({(E)-[4-(dipropylamino)phenyl]methylidene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11611068.png)
![N-[2-(4-chlorophenyl)-1-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl]furan-2-carboxamide](/img/structure/B11611075.png)

![2-(4-{4-[(3-Methylphenyl)amino]phthalazin-1-yl}phenoxy)-1-(piperidin-1-yl)ethanone](/img/structure/B11611082.png)
![2-(4-methylphenoxy)-N-[2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)phenyl]acetamide](/img/structure/B11611094.png)
